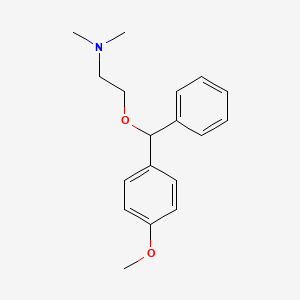

Medrylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16/h4-12,18H,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCMCXBSUDRYPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862116 |

Source

|

| Record name | 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-99-2 |

Source

|

| Record name | 2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medrylamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Methoxyphenyl)(phenyl)methoxy]-N,N-dimethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medrylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R003655CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenhydramine's Mechanism of Action on Histamine H1 Receptors: A Technical Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation antihistamine, has been a cornerstone in the treatment of allergic conditions for decades.[1][2][3] While traditionally classified as a histamine H1 receptor antagonist, contemporary pharmacological understanding has redefined its mechanism of action.[1][4][5] This technical guide provides an in-depth exploration of diphenhydramine's core mechanism as an inverse agonist at the H1 receptor. It details the underlying molecular signaling pathways, presents quantitative binding data, outlines key experimental protocols for its characterization, and provides visual representations of these complex interactions to support advanced research and development.

The Histamine H1 Receptor and Signal Transduction

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[6][7] It is primarily coupled to the Gq/11 family of G proteins.[8] In its basal state, the H1 receptor exists in a conformational equilibrium between an inactive (R) and an active (R) state.[5][7] A degree of spontaneous, agonist-independent signaling, known as constitutive activity, can occur from the R state.[5][7][9][10]

Upon binding of the endogenous agonist, histamine, the equilibrium shifts decisively toward the active R* conformation.[6][7] This activation of the H1 receptor initiates the following signaling cascade:

-

Gq/11 Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.[11]

-

Effector Activation: The GTP-bound Gαq/11 subunit dissociates from the Gβγ dimer and activates its primary effector, phospholipase C (PLC).[11]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

This cascade ultimately leads to the physiological responses associated with allergy and inflammation, such as smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves.[12]

Diphenhydramine as an Inverse Agonist

Contrary to the classical definition of a neutral antagonist (which simply blocks agonist binding without affecting receptor activity), diphenhydramine is an inverse agonist.[1][4][5][12] Instead of just blocking histamine, it preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[5][7]

This action has two primary consequences:

-

Antagonism of Histamine: By occupying the receptor's binding site in its inactive state, diphenhydramine competitively prevents histamine from binding and activating the receptor.

-

Reduction of Constitutive Activity: By stabilizing the inactive R state, diphenhydramine shifts the conformational equilibrium away from the active R* state. This actively reduces the receptor's basal, agonist-independent signaling, a hallmark of inverse agonism.[7][12][13] This reduction in constitutive activity contributes significantly to its therapeutic effect.[7]

Quantitative Data: Binding Profile of Diphenhydramine

The efficacy and side-effect profile of a drug are dictated by its binding affinity (Ki) for its primary target and various off-target receptors. Diphenhydramine is a potent H1 receptor inverse agonist but also interacts with other receptors, notably muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects like drowsiness and dry mouth.[1]

| Target Receptor | Ligand | Binding Affinity (Ki) in nM | Species | Reference |

| Histamine H1 | Diphenhydramine | 9.6 – 16 | Human | [1] |

| Muscarinic M1 | Diphenhydramine | 80 – 100 | Human | [1] |

| Muscarinic M2 | Diphenhydramine | 120 – 490 | Human | [1] |

| Muscarinic M3 | Diphenhydramine | 84 – 229 | Human | [1] |

| Muscarinic M4 | Diphenhydramine | 53 – 112 | Human | [1] |

| Muscarinic M5 | Diphenhydramine | 30 – 260 | Human | [1] |

| Adrenergic α2A | Diphenhydramine | 2900 | Human | [1] |

| Adrenergic α2B | Diphenhydramine | 1600 | Human | [1] |

| Adrenergic α2C | Diphenhydramine | 2100 | Human | [1] |

Table 1: Comparative binding affinities of diphenhydramine at various neurotransmitter receptors. Lower Ki values indicate stronger binding affinity.

Experimental Protocols

Characterizing diphenhydramine's interaction with the H1 receptor requires specific in-vitro assays. Below are detailed protocols for determining binding affinity and functional inverse agonism.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (diphenhydramine) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.

Objective: To calculate the inhibitory constant (Ki) of diphenhydramine for the human H1 receptor.

Materials:

-

Receptor Source: Cell membrane preparations from HEK293T or CHO cells transiently or stably expressing the human H1 receptor.[14]

-

Radioligand: [³H]mepyramine, a high-affinity H1 receptor antagonist.[14][15]

-

Test Compound: Diphenhydramine hydrochloride.

-

Non-specific Agent: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist like mianserin to define non-specific binding.[14]

-

Equipment: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., GF/C), cell harvester.[17]

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the H1 receptor.

-

Homogenize cells in a cold hypotonic buffer (e.g., 10 mM Tris-HCl, 1 mM EGTA) and centrifuge at low speed to remove nuclei.[16]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[16][17]

-

Wash the pellet with fresh buffer and re-centrifuge.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[14][17] Store at -80°C.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane homogenate, a fixed concentration of [³H]mepyramine (typically at or below its Kd value, e.g., 10 nM), and assay buffer.[16]

-

Non-specific Binding Wells: Add membrane homogenate, [³H]mepyramine, and a saturating concentration of mianserin.[14]

-

Competition Wells: Add membrane homogenate, [³H]mepyramine, and serial dilutions of diphenhydramine.

-

-

Incubation:

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[17]

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[17]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of diphenhydramine to generate a competition curve.

-

Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of specific [³H]mepyramine binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]

-

Protocol: Functional Assay for Inverse Agonism

This assay demonstrates inverse agonism by measuring a reduction in the receptor's constitutive (basal) activity in the absence of an agonist.

Objective: To quantify the ability of diphenhydramine to inhibit the constitutive activity of the H1 receptor using a Ca²⁺ mobilization assay.

Materials:

-

Cell Line: A cell line (e.g., HEK293T) overexpressing the human H1 receptor to ensure a measurable level of constitutive activity.[9][10]

-

Calcium-sensitive Dye: Fura-2 AM or a similar fluorescent Ca²⁺ indicator.

-

Test Compound: Diphenhydramine hydrochloride.

-

Agonist (Positive Control): Histamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Equipment: Fluorescence plate reader with kinetic reading and injection capabilities.

Methodology:

-

Cell Preparation:

-

Plate H1R-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a Ca²⁺-sensitive dye (e.g., Fura-2 AM) by incubating them in assay buffer containing the dye for a specified time (e.g., 60 minutes at 37°C).

-

Wash the cells with fresh assay buffer to remove excess extracellular dye.

-

-

Measurement of Basal Activity:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period to establish a stable signal. This baseline reflects the constitutive activity of the H1 receptor.

-

-

Compound Addition and Measurement:

-

Using the reader's injector, add varying concentrations of diphenhydramine to the wells.

-

Immediately begin kinetic measurement of fluorescence. An inverse agonist will cause a decrease in the intracellular Ca²⁺ signal below the initial baseline.

-

In separate wells, add a known agonist like histamine as a positive control (which will cause a sharp increase in fluorescence) and buffer as a negative control.

-

-

Data Analysis:

-

Quantify the maximum decrease in fluorescence signal from baseline for each concentration of diphenhydramine.

-

Plot the percentage inhibition of basal signaling against the log concentration of diphenhydramine.

-

Fit the data using non-linear regression to determine the IC50 for inverse agonism. This demonstrates that the compound actively suppresses the receptor's intrinsic activity.

-

Conclusion

The mechanism of action of diphenhydramine at the histamine H1 receptor is more complex than that of a simple competitive antagonist. It functions as a potent inverse agonist, a mechanism that involves not only blocking the effects of histamine but also actively suppressing the receptor's constitutive, agonist-independent signaling. This dual action is achieved by preferentially binding to and stabilizing the inactive conformational state of the H1 receptor. A comprehensive understanding of this inverse agonism, supported by quantitative binding data and robust functional assays, is critical for the rational design and development of next-generation antihistamines with improved efficacy and refined side-effect profiles.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 13. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Radioligand Binding Assays [bio-protocol.org]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacokinetics and In Vivo Metabolism of Diphenhydramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of diphenhydramine, a first-generation antihistamine. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this widely used compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological and experimental processes.

Pharmacokinetic Profile of Diphenhydramine

Diphenhydramine is rapidly and extensively absorbed after oral administration, though it undergoes significant first-pass metabolism in the liver.[1] It is widely distributed throughout the body, including the central nervous system, which contributes to its sedative effects.[2][3] The drug is highly bound to plasma proteins.[2] Metabolism is the primary route of elimination, with only a small fraction of the unchanged drug excreted in the urine.[2][3]

Data Summary

The following tables summarize the key pharmacokinetic parameters of diphenhydramine in various populations.

Table 1: Pharmacokinetic Parameters of Diphenhydramine in Adults

| Parameter | Value | References |

| Bioavailability (Oral) | 40% - 72% | [2][4] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [2][4] |

| Peak Plasma Concentration (Cmax) | ~66 ng/mL (after 50 mg oral dose) | [5] |

| Volume of Distribution (Vd) | 4.5 - 17 L/kg | [2][5] |

| Plasma Protein Binding | ~80% - 98% | [2][6] |

| Elimination Half-Life (t½) | 2.4 - 9.3 hours (median 4.3 hours) | [4] |

| Clearance | 6.2 - 23.3 mL/min/kg | [1][5][7] |

Table 2: Influence of Age on Diphenhydramine Elimination Half-Life

| Population | Elimination Half-Life (t½) | References |

| Children | 5.4 hours | [4][7] |

| Young Adults | 9.2 hours | [4][7] |

| Elderly | 13.5 hours | [4][7] |

In Vivo Metabolism of Diphenhydramine

Diphenhydramine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][8] The main metabolic pathway is N-demethylation.[4][9]

The primary route of metabolism involves two successive demethylations of the tertiary amine, leading to the formation of N-desmethyldiphenhydramine and subsequently N,N-didesmethyldiphenhydramine.[10] The resulting primary amine can be further oxidized to a carboxylic acid.[4]

The key CYP450 isoenzymes involved in diphenhydramine metabolism are:

Genetic polymorphisms in CYP2D6 can significantly impact the metabolism of diphenhydramine, leading to variations in drug response and potential for adverse effects.[8] For instance, individuals who are ultrarapid metabolizers of CYP2D6 may experience paradoxical excitation instead of sedation.[8] Diphenhydramine is also a known inhibitor of CYP2D6, which can lead to drug-drug interactions when co-administered with other CYP2D6 substrates.[8][11]

Metabolic Pathway Diagram

Experimental Protocols for In Vivo Pharmacokinetic Studies

This section outlines typical methodologies for conducting in vivo pharmacokinetic studies of diphenhydramine in both animal models and human subjects.

Animal Pharmacokinetic Study Protocol (Rodent Model)

A preclinical pharmacokinetic study in a rodent model, such as rats, is essential for initial characterization of a drug's ADME profile.

3.1.1. Experimental Design

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatization for at least 3-5 days prior to the experiment is necessary.

-

Dosing:

-

Intravenous (IV) Group: A single dose of diphenhydramine hydrochloride (e.g., 1 mg/kg) is administered via the tail vein to determine absolute bioavailability.

-

Oral (PO) Group: A single dose of diphenhydramine hydrochloride (e.g., 5 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

3.1.2. Sample Analysis The concentration of diphenhydramine in plasma samples is typically determined using a validated analytical method such as LC-MS/MS.

Human Pharmacokinetic Study Protocol

Clinical studies in human volunteers are crucial for understanding the pharmacokinetics of a drug in the target population.

3.2.1. Study Design

-

Subjects: Healthy adult volunteers (male and female) who have provided informed consent. Subjects undergo a screening process including medical history, physical examination, and clinical laboratory tests.

-

Dosing: A single oral dose of diphenhydramine hydrochloride (e.g., 50 mg) is administered with a standardized volume of water after an overnight fast.[5]

-

Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant at specified time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24, and 48 hours post-dose).[5][12]

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.

Bioanalytical Methodologies

Accurate quantification of diphenhydramine in biological matrices is critical for pharmacokinetic analysis. Common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.3.1. Sample Preparation

-

Protein Precipitation: A simple and rapid method where a protein precipitating agent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[9] The supernatant is then collected for analysis.

-

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids. For diphenhydramine, an organic solvent like methyl tertiary-butyl ether can be used.[13]

-

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a suitable solvent.

3.3.2. Analytical Instrumentation and Conditions

Table 3: Example of LC-MS/MS Parameters for Diphenhydramine Quantification

| Parameter | Condition | References |

| Chromatographic System | HPLC or UPLC system | [9][13] |

| Column | C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 mm × 50 mm, 3.5 µm) | [9][13] |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water containing an additive like formic acid | [9][13] |

| Flow Rate | 0.2 - 1.0 mL/min | [13] |

| Mass Spectrometer | Triple quadrupole mass spectrometer | [13] |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode | [9] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] |

| Precursor → Product Ion Transition | m/z 256.0 → 167.0 | [13] |

Table 4: Example of GC-MS Parameters for Diphenhydramine Analysis

| Parameter | Condition | References |

| Gas Chromatograph | GC system with a capillary column | [14] |

| Column | Trifluoropropylmethyl polysiloxane (Rtx-200) capillary column | [14] |

| Carrier Gas | Helium | |

| Injection Mode | Splitless | |

| Mass Spectrometer | Mass selective detector | [14] |

| Ionization Mode | Electron Impact (EI) | [14] |

Experimental and Logical Workflows

Preclinical In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.

Signaling Pathway of Diphenhydramine's Primary Action

Diphenhydramine primarily acts as an inverse agonist at the histamine H1 receptor.

Conclusion

This technical guide provides a detailed summary of the in vivo pharmacokinetics and metabolism of diphenhydramine. The quantitative data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of diphenhydramine's ADME properties is essential for its safe and effective use, as well as for the development of new chemical entities with similar mechanisms of action.

References

- 1. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]

- 4. admescope.com [admescope.com]

- 5. Development and Validation of HPLC Method for Diphenhydramine Hydrochloride | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Determination of diphenhydramine hydrochloride in rabbit plasma by LC-MS/MS and its application to a pharmacokinetic study [sedici.unlp.edu.ar]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. droracle.ai [droracle.ai]

- 12. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 13. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Diphenhydramine

Introduction

Diphenhydramine, widely recognized under the brand name Benadryl, is a first-generation H1 receptor antihistamine.[1][2] It is extensively utilized for the management of seasonal allergies, insect bites, and rashes.[1] Beyond its antihistaminic effects, diphenhydramine also exhibits antiemetic, antitussive, hypnotic, and antiparkinsonian properties.[1] Chemically, it is classified as an ether, specifically the benzhydryl ether of 2-(dimethylamino)ethanol.[1][3] This guide provides a detailed overview of the synthesis and chemical properties of diphenhydramine, tailored for researchers, scientists, and professionals in drug development.

Chemical Synthesis of Diphenhydramine

The synthesis of diphenhydramine can be achieved through several routes, with a common and straightforward method involving the reaction of benzhydrylbromide with 2-dimethylaminoethanol.[4][5] An alternative and frequently cited laboratory-scale synthesis begins with the reduction of benzophenone to diphenylmethanol (benzhydrol), which is then converted to an intermediate that reacts with 2-dimethylaminoethanol.[6][7]

A prevalent multi-step synthesis pathway is initiated from benzophenone. This method is often employed in educational settings due to its reliance on fundamental organic chemistry reactions.[6][7] The key steps are:

-

Reduction of Benzophenone: Benzophenone is reduced to diphenylmethanol (benzhydrol) using a reducing agent such as sodium borohydride in methanol.[6][7]

-

Halogenation of Diphenylmethanol: The resulting diphenylmethanol is then treated with a hydrobromic acid to form bromodiphenylmethane.[6]

-

Etherification: Finally, bromodiphenylmethane is reacted with 2-dimethylaminoethanol to yield diphenhydramine.[4][6]

Another industrial approach involves the direct reaction of benzhydrol with 2-dimethylaminoethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or methanesulfonic acid, in a solvent like toluene.[8][9] Continuous flow synthesis methods have also been developed to improve efficiency and atom economy, reacting chlorodiphenylmethane with N,N-dimethylaminoethanol at high temperatures without a solvent.[10][11]

Below is a diagram illustrating a common synthesis route for diphenhydramine.

Caption: A common multi-step synthesis pathway for Diphenhydramine.

Chemical Properties of Diphenhydramine

Diphenhydramine is a white, odorless, crystalline powder.[12] The hydrochloride salt is freely soluble in water and alcohol.[12] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁NO | [1] |

| Molar Mass | 255.35 g/mol | [1] |

| Melting Point | 161-162 °C | [1] |

| 166-170 °C (Hydrochloride) | [13] | |

| 167-172 °C | [3] | |

| Boiling Point | 150-165 °C at 2.00 mm Hg | [1][3] |

| Solubility in Water | 3060 mg/L at 37 °C | [1] |

| 1 g/mL (Hydrochloride) | [3][13] | |

| Solubility in Organic Solvents | Soluble in acetone (20 mg/mL), alcohol (500 mg/mL), and chloroform (2 mL). Slightly soluble in benzene or ether. | [3][13][14] |

| pKa | 9.1 (Uncertain) | [3] |

| Physical Description | Solid, Oil, White or almost-white crystalline powder (Hydrochloride) | [1][3][15] |

| IUPAC Name | 2-(diphenylmethoxy)-N,N-dimethylethanamine | [2][5] |

Experimental Protocols

Synthesis of Diphenhydramine Hydrochloride (Laboratory Scale)

This protocol is adapted from a procedure developed for first-semester organic chemistry students and involves a three-step synthesis starting from benzophenone.[6][7]

Step 1: Synthesis of Diphenylmethanol (Benzhydrol)

-

In a suitable flask, dissolve benzophenone in methanol.

-

Slowly add an excess of sodium borohydride to the solution over a period of 10 minutes.

-

After the reaction is complete, perform an acidic quench.

-

Extract the product and evaporate the solvent to obtain diphenylmethanol as a white solid.[7]

Step 2: Synthesis of Bromodiphenylmethane

-

Dissolve the diphenylmethanol from the previous step in a minimal amount of acetone and transfer it to an Erlenmeyer flask.

-

Carefully add concentrated hydrobromic acid to the solution.

-

Perform an extraction, followed by drying and evaporation of the solvent to yield bromodiphenylmethane, which may be an oil or a glassy solid.[6][7]

Step 3: Synthesis of Diphenhydramine

-

Treat the bromodiphenylmethane with an equimolar amount of 2-dimethylaminoethanol.

-

Heat the mixture to approximately 50 °C for 15 minutes.

-

Allow the flask to cool, during which a glassy solid should form.

-

Purify the product by trituration with acetone to yield the bromide salt of diphenhydramine.[6]

Conversion to Diphenhydramine Hydrochloride

-

Dissolve the obtained diphenhydramine base in an ethanol solution.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

Stir the mixture at room temperature for 1 hour.

-

Evaporate the solvent under reduced pressure to obtain diphenhydramine hydrochloride.[16]

Characterization

The intermediates and the final product can be characterized using standard analytical techniques:

-

Infrared (IR) Spectroscopy: The disappearance of the O-H stretching frequency peak from diphenylmethanol in the IR spectrum of bromodiphenylmethane indicates the successful completion of the second step.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the intermediates and the final diphenhydramine product.[7][10]

-

Melting Point Analysis: The melting point of the final product can be determined and compared to the literature values to assess its purity.[3][13]

References

- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. Diphenhydramine CAS#: 58-73-1 [m.chemicalbook.com]

- 4. Diphenhydramine synthesis - chemicalbook [chemicalbook.com]

- 5. DIPHENHYYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]

- 9. Diphenhydramine [sitem.herts.ac.uk]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. drugs.com [drugs.com]

- 13. Diphenhydramine Hydrochloride - LKT Labs [lktlabs.com]

- 14. Diphenhydramine | 58-73-1 [chemicalbook.com]

- 15. Diphenhydramine Hydrochloride | C17H22ClNO | CID 8980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Diphenhydramine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

Diphenhydramine's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation antihistamine, is well-documented to exhibit significant antagonist activity at muscarinic acetylcholine receptors (mAChRs). This off-target effect is responsible for the anticholinergic side effects commonly associated with the drug, such as dry mouth, blurred vision, and cognitive impairment.[1][2][3] This technical guide provides an in-depth analysis of the interaction between diphenhydramine and the five muscarinic receptor subtypes (M1-M5). It includes a comprehensive summary of binding affinities, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of diphenhydramine's muscarinic pharmacology.

Quantitative Data: Binding Affinity of Diphenhydramine for Muscarinic Acetylcholine Receptors

Diphenhydramine demonstrates a notable affinity for all five subtypes of muscarinic acetylcholine receptors. The binding affinity, typically expressed as the inhibition constant (Ki), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The data presented below, compiled from various receptor binding assays, illustrates diphenhydramine's non-selective antagonist profile at these receptors.[2][4]

| Receptor Subtype | Diphenhydramine Ki (nM) |

| Muscarinic M1 | 80 - 210 |

| Muscarinic M2 | 120 - 490 |

| Muscarinic M3 | 84 - 240 |

| Muscarinic M4 | 53 - 112 |

| Muscarinic M5 | 30 - 260 |

Table 1: Summary of Diphenhydramine's Binding Affinities for Human Muscarinic Acetylcholine Receptor Subtypes. Data compiled from multiple sources.[2][4]

In addition to binding affinity, the functional antagonism of diphenhydramine at muscarinic receptors can be quantified using Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For the M3 receptor, diphenhydramine has a reported pA2 value of 6.2 ± 0.1.[5][6]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of diphenhydramine with muscarinic acetylcholine receptors.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of diphenhydramine for muscarinic receptors using the non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[7][8]

Materials and Reagents:

-

Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO or HEK-293 cells)

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

Diphenhydramine

-

Atropine (for determining non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of diphenhydramine in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [3H]-NMS (at a concentration near its Kd), and cell membrane preparation.

-

Non-specific Binding (NSB): Assay buffer, [3H]-NMS, a high concentration of atropine (e.g., 1-10 µM), and cell membrane preparation.

-

Competition Binding: Diphenhydramine dilution, [3H]-NMS, and cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration.

-

Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of the specific binding of [3H]-NMS) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 1: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This protocol describes a fluorescence-based calcium mobilization assay to measure the functional antagonist activity of diphenhydramine at Gq-coupled muscarinic receptors (M1, M3, and M5). This assay utilizes a fluorescent calcium indicator and a fluorescence imaging plate reader (FLIPR).[9][10][11]

Materials and Reagents:

-

Cells stably expressing the desired Gq-coupled muscarinic receptor subtype (e.g., CHO-M1 or HEK293-M3)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Muscarinic receptor agonist (e.g., carbachol or acetylcholine)

-

Diphenhydramine

-

Black-walled, clear-bottom 96- or 384-well microplates

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and form a confluent monolayer overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in assay buffer.

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

-

-

Compound Preparation: Prepare serial dilutions of diphenhydramine and a fixed concentration of the muscarinic agonist (typically the EC80 concentration) in assay buffer.

-

Assay Measurement:

-

Place the plate in the FLIPR instrument.

-

Add the diphenhydramine dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Initiate the fluorescence reading and, after establishing a baseline, add the muscarinic agonist to all wells.

-

Continue to measure the fluorescence intensity over time to capture the calcium flux.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

-

Plot the agonist-induced ΔF against the logarithm of the diphenhydramine concentration.

-

Determine the IC50 value of diphenhydramine for the inhibition of the agonist-induced calcium response.

-

Figure 2: Workflow for a fluorescence-based calcium mobilization assay.

Phosphoinositide Hydrolysis Assay

This protocol outlines a method to measure the accumulation of inositol phosphates, a downstream product of Gq-coupled muscarinic receptor activation, to assess the antagonist effect of diphenhydramine.[12][13]

Materials and Reagents:

-

Cells expressing the desired Gq-coupled muscarinic receptor subtype

-

[3H]-myo-inositol

-

Inositol-free culture medium

-

LiCl solution

-

Muscarinic receptor agonist (e.g., carbachol)

-

Diphenhydramine

-

Perchloric acid or trichloroacetic acid

-

Dowex anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Incubate the cells with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with assay buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Antagonist and Agonist Treatment:

-

Add serial dilutions of diphenhydramine and incubate for a specific period.

-

Add the muscarinic agonist and incubate for an additional period to stimulate phosphoinositide hydrolysis.

-

-

Extraction of Inositol Phosphates: Stop the reaction by adding ice-cold acid (e.g., perchloric acid). Scrape the cells and centrifuge to pellet the precipitate.

-

Separation of Inositol Phosphates: Neutralize the supernatant and apply it to a Dowex anion-exchange column. Wash the column and then elute the total inositol phosphates with a suitable buffer.

-

Quantification: Add the eluate to a scintillation vial with scintillation cocktail and measure the radioactivity.

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the diphenhydramine concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated phosphoinositide hydrolysis.

-

Figure 3: Workflow for a phosphoinositide hydrolysis assay.

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through distinct signaling cascades.[14][15] Diphenhydramine, as a competitive antagonist, blocks the initiation of these pathways by preventing the binding of acetylcholine.[3]

Gq-Coupled Signaling (M1, M3, M5 Receptors)

The M1, M3, and M5 receptor subtypes preferentially couple to G proteins of the Gq/11 family.[1][16] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, such as smooth muscle contraction and glandular secretion.[17]

Figure 4: Gq-coupled muscarinic receptor signaling pathway.

Gi/o-Coupled Signaling (M2, M4 Receptors)

The M2 and M4 receptor subtypes couple to inhibitory G proteins of the Gi/o family.[1][18] Upon activation, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The βγ-subunits of the G protein can also directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to hyperpolarization of the cell membrane and an inhibitory effect.[1]

Figure 5: Gi/o-coupled muscarinic receptor signaling pathway.

Conclusion

Diphenhydramine exhibits significant, non-selective antagonist activity at all five muscarinic acetylcholine receptor subtypes. This interaction is well-characterized by its low nanomolar binding affinities and functional antagonism. The methodologies provided in this guide offer robust approaches for quantifying these interactions, while the signaling pathway diagrams illustrate the downstream consequences of muscarinic receptor activation that are blocked by diphenhydramine. A thorough understanding of diphenhydramine's muscarinic pharmacology is crucial for interpreting its clinical effects and for the development of more selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 10. benchchem.com [benchchem.com]

- 11. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]

- 12. scispace.com [scispace.com]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. Acetylcholine - Wikipedia [en.wikipedia.org]

- 15. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Unintended: A Technical Guide to the Off-Target Effects of Diphenhydramine in Preclinical Research

For Immediate Release

A Deep Dive into the Secondary Pharmacology of a First-Generation Antihistamine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the off-target effects of Diphenhydramine, a widely used first-generation antihistamine, as observed in preclinical studies. While its primary mechanism of action is antagonism of the histamine H1 receptor, Diphenhydramine exhibits a broad pharmacological profile, interacting with numerous other receptors and channels. Understanding these off-target activities is crucial for interpreting preclinical data, anticipating potential clinical side effects, and guiding the development of more selective therapeutic agents.

Executive Summary

Diphenhydramine's off-target profile is primarily characterized by its potent anticholinergic activity, mediated through the blockade of muscarinic acetylcholine receptors. Additionally, it exhibits significant effects on cardiac ion channels, including sodium and potassium channels, which are implicated in its cardiotoxic potential. Furthermore, interactions with monoamine transporters have been documented, suggesting a potential influence on neurotransmitter systems beyond histamine. This guide synthesizes the available preclinical data on these interactions, presenting quantitative binding affinities and functional inhibition data in a structured format. Detailed experimental protocols for assessing these off-target effects are also provided to facilitate the design and interpretation of future preclinical investigations.

Off-Target Binding Profile of Diphenhydramine

The following table summarizes the quantitative data on Diphenhydramine's binding affinity (Ki) and functional inhibition (IC50/pA2) for its principal off-targets identified in preclinical studies.

| Target Class | Specific Target | Parameter | Value (nM) | Species/System |

| Muscarinic Receptors | M1-M5 Subtypes | Ki | 100 - 260[1] | Human recombinant receptors[1] |

| M3 Subtype | pA2 | 6.2 (equivalent to ~631 nM Ki) | Guinea Pig Ileum | |

| Monoamine Transporters | Dopamine Transporter (DAT) | IC50 | 4300 | Not Specified |

| Serotonin Transporter (SERT) | Ki | 3.45 | Not Specified[2] | |

| Norepinephrine Transporter (NET) | Ki | 13.3 | Not Specified[2] | |

| Ion Channels | hERG Potassium Channel | IC50 | ~4780 | hERG-transfected cells[3] |

| Voltage-Gated Sodium Channels (Nav) | - | Qualitative evidence of blockade | Various preclinical models |

Note: The pA2 value was converted to an approximate Ki value for comparison. The IC50 value for hERG is an approximation from a study on amitriptyline that mentions diphenhydramine's cardiotoxicity and hERG blocking potential in a similar context.

Key Off-Target Signaling Pathways

Diphenhydramine's off-target effects are a direct consequence of its interaction with various signaling pathways. The most well-characterized of these is the blockade of muscarinic acetylcholine receptors, which disrupts downstream signaling cascades.

Muscarinic Acetylcholine Receptor Signaling

Diphenhydramine acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors (GPCRs) are involved in a wide range of physiological processes. The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.

Experimental Protocols for Off-Target Assessment

Accurate characterization of off-target effects requires robust and well-defined experimental protocols. The following sections detail the methodologies commonly employed in preclinical studies to investigate the off-target interactions of Diphenhydramine.

Radioligand Binding Assays for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of Diphenhydramine for the five muscarinic acetylcholine receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Diphenhydramine.

-

Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of Diphenhydramine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Ion Channel Inhibition

Objective: To determine the functional inhibition (IC50) of Diphenhydramine on voltage-gated sodium (e.g., Nav1.5) and potassium (e.g., hERG) channels.

Methodology:

-

Cell Culture: Mammalian cells (e.g., HEK293) stably expressing the human ion channel of interest are used.

-

Whole-Cell Patch-Clamp: The whole-cell configuration of the patch-clamp technique is employed to record ionic currents.

-

Voltage Protocols: Specific voltage protocols are applied to elicit the desired channel currents (e.g., a step-pulse protocol for Nav1.5 or a specific multi-step protocol for hERG to measure the tail current).

-

Drug Application: A baseline recording of the channel current is established, after which increasing concentrations of Diphenhydramine are perfused onto the cell.

-

Data Acquisition: The current amplitude is measured at each concentration after a steady-state block is achieved.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline current. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.

In Vivo Models for Assessing Off-Target Effects

While in vitro assays provide valuable quantitative data on molecular interactions, in vivo animal models are essential for understanding the physiological consequences of these off-target effects.

Anticholinergic Effects:

-

Models: Rodent models are commonly used to assess the central and peripheral anticholinergic effects of drugs.

-

Methodologies:

-

Pupil Dilation (Mydriasis): Measurement of pupil diameter in rodents following drug administration.

-

Salivary Secretion Inhibition: Quantification of pilocarpine-induced salivation in mice or rats.

-

Cognitive Impairment: Assessment of learning and memory using tasks such as the Morris water maze or passive avoidance tests.

-

Cardiotoxicity:

-

Models: Guinea pigs, rabbits, and dogs are frequently used due to the similarity of their cardiac electrophysiology to humans.

-

Methodologies:

-

Electrocardiogram (ECG) Monitoring: Telemetry systems are used to continuously monitor ECG parameters, such as the QT interval, in conscious, freely moving animals.

-

Langendorff Perfused Heart: An ex vivo model that allows for the direct assessment of drug effects on cardiac function and electrophysiology.

-

Conclusion

The preclinical off-target profile of Diphenhydramine is complex, with significant interactions at muscarinic receptors, cardiac ion channels, and monoamine transporters. A thorough understanding of these unintended pharmacological actions is paramount for drug development professionals. The data and methodologies presented in this technical guide provide a framework for the systematic investigation of off-target effects, not only for Diphenhydramine but for any drug candidate. By employing a combination of in vitro binding and functional assays, alongside in vivo models, researchers can build a comprehensive safety and selectivity profile, ultimately leading to the development of safer and more effective medicines.

References

The Role of Diphenhydramine as a Sodium Channel Blocker In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation antihistamine, is widely recognized for its sedative and anticholinergic properties. However, a significant aspect of its pharmacological profile, particularly relevant to its local anesthetic effects and potential cardiotoxicity, is its action as a voltage-gated sodium channel blocker.[1][2][3] This technical guide provides an in-depth analysis of the in vitro characterization of diphenhydramine's interaction with sodium channels. It consolidates quantitative data from various studies, details established experimental protocols for assessing sodium channel blockade, and presents visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development investigating the multifaceted actions of diphenhydramine and other sodium channel-modulating compounds.

Quantitative Analysis of Diphenhydramine's Sodium Channel Blocking Activity

The inhibitory effects of diphenhydramine on voltage-gated sodium channels have been quantified across various in vitro studies. A key characteristic of this interaction is its state-dependence, with a notably higher affinity for the inactivated state of the channel compared to the resting state.[4][5] This preferential binding to the inactivated state is a hallmark of many local anesthetics and Class I antiarrhythmic drugs.[4][6] The compiled data below summarizes the key quantitative parameters of diphenhydramine's sodium channel blockade.

| Parameter | Value | Channel State | Cell Type/Preparation | Method | Source(s) |

| Dissociation Constant (Kd) | ~10 µM | Inactivated | Neuronal Cells | Electrophysiology | [4][5] |

| Dissociation Constant (Kd) | >300 µM | Resting | Neuronal Cells | Electrophysiology | [4][5] |

| IC50 | 41 µM (41,000 nM) | Not specified | HEK-293 cells expressing hNav1.5 | Whole-cell patch clamp | [7] |

| Kd (TTX-S Channels) | 48 µM | Not specified (holding potential -80mV) | Rat Dorsal Root Ganglion (DRG) Neurons | Whole-cell voltage clamp | [8] |

| Kd (TTX-R Channels) | 86 µM | Not specified (holding potential -80mV) | Rat Dorsal Root Ganglion (DRG) Neurons | Whole-cell voltage clamp | [8] |

Note: TTX-S refers to tetrodotoxin-sensitive sodium channels, while TTX-R refers to tetrodotoxin-resistant sodium channels.

Experimental Protocols for In Vitro Assessment of Sodium Channel Blockade

The gold standard for characterizing the interaction of compounds like diphenhydramine with voltage-gated sodium channels is the whole-cell patch-clamp electrophysiology technique.[6][9] This method allows for the precise control of the cell membrane potential and the direct measurement of ion channel currents.

Cell Lines and Preparation

For heterologous expression studies, human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells are commonly used due to their high transfectability and low endogenous expression of voltage-gated sodium channels.[2][10] These cells are stably transfected to express a specific subtype of the sodium channel alpha subunit (e.g., Nav1.5 for cardiac studies, or various neuronal subtypes like Nav1.2, Nav1.6, Nav1.7).[2][11][12]

Solutions and Reagents

The following are representative recipes for intracellular and extracellular solutions used in whole-cell patch-clamp recordings of sodium currents. The specific compositions can be adjusted based on the experimental goals.

-

Extracellular Solution (in mM):

-

140 NaCl

-

4 KCl

-

2 CaCl2

-

1 MgCl2

-

10 HEPES

-

5 Glucose

-

pH adjusted to 7.4 with NaOH; Osmolality ~310-320 mOsm[13]

-

-

Intracellular (Pipette) Solution (in mM):

-

120 CsF (or CsCl)

-

10 NaCl

-

10 HEPES

-

10 EGTA

-

pH adjusted to 7.2 with CsOH; Osmolality ~290-300 mOsm[13]

Note: Cesium (Cs+) is often used as the primary intracellular cation to block potassium channels, thereby isolating the sodium currents.

-

Whole-Cell Voltage-Clamp Protocol

To assess the state-dependent block of sodium channels by diphenhydramine, specific voltage-clamp protocols are employed. These protocols are designed to manipulate the proportion of channels in the resting, open, and inactivated states.

-

Cell Preparation: Culture the chosen cell line expressing the sodium channel of interest on glass coverslips.

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp and Data Acquisition:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV to -120 mV) to ensure most channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents and determine the current-voltage relationship.

-

To assess use-dependent block, apply a train of short depolarizing pulses at a high frequency (e.g., 5-10 Hz).

-

To evaluate steady-state inactivation, apply a series of long (e.g., 500 ms) conditioning pre-pulses to various potentials before a test pulse to a fixed potential (e.g., -10 mV).

-

-

Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of diphenhydramine.

-

Data Analysis: Measure the peak sodium current amplitude in the absence and presence of diphenhydramine under the different voltage protocols to determine the IC50 and the extent of state-dependent block.

Visualizing Molecular Interactions and Experimental Workflows

State-Dependent Binding of Diphenhydramine to Sodium Channels

The following diagram illustrates the preferential binding of diphenhydramine to the inactivated state of the voltage-gated sodium channel, a key aspect of its mechanism of action.

Caption: State-dependent binding of diphenhydramine to the voltage-gated sodium channel.

Experimental Workflow for In Vitro Sodium Channel Blocker Assessment

This diagram outlines the sequential steps involved in a typical in vitro experiment to characterize a compound's sodium channel blocking properties using patch-clamp electrophysiology.

Caption: Workflow for assessing sodium channel blockers in vitro.

Conclusion

The in vitro evidence robustly demonstrates that diphenhydramine functions as a state-dependent blocker of voltage-gated sodium channels, with a pronounced affinity for the inactivated state. This mechanism is fundamental to its local anesthetic properties and is a critical consideration in evaluating its overall pharmacological and toxicological profile. The experimental protocols and quantitative data presented herein provide a framework for the continued investigation of diphenhydramine and the discovery of novel sodium channel modulators. A thorough understanding of these in vitro interactions is essential for predicting clinical effects and guiding future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. biocompare.com [biocompare.com]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Inhibition of Na(+) current by diphenhydramine and other diphenyl compounds: molecular determinants of selective binding to the inactivated channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Comparative Study: HEK293 Cells Vs CHO Cells | evitria [evitria.com]

- 10. Ion Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]

- 11. westbioscience.com [westbioscience.com]

- 12. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 13. scientifica.uk.com [scientifica.uk.com]

An In-depth Technical Guide on the Serotonin Reuptake Inhibition Properties of Diphenhydramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenhydramine, a first-generation antihistamine, is widely recognized for its potent antagonism of the histamine H1 receptor and its anticholinergic properties. However, a lesser-known but significant aspect of its pharmacological profile is its ability to inhibit the reuptake of serotonin. This property is not only a crucial element of its overall mechanism of action but also holds historical importance in the development of modern selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a comprehensive exploration of the serotonin reuptake inhibition properties of Diphenhydramine, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular and experimental workflows. While definitive quantitative data on its binding affinity to the serotonin transporter (SERT) remains elusive in publicly available literature, this guide synthesizes the existing qualitative and conflicting evidence to provide a thorough understanding of the topic for research and drug development professionals.

Introduction: The Serotonergic Activity of a Classic Antihistamine

Diphenhydramine has been a staple in medicine for decades, primarily utilized for its antihistaminergic effects in treating allergies and as a sleep aid due to its sedative properties.[1] Its ability to cross the blood-brain barrier contributes significantly to its central nervous system effects.[1] Beyond its primary indications, an intriguing facet of Diphenhydramine's pharmacology is its interaction with the serotonergic system.

The observation that Diphenhydramine can inhibit the reuptake of serotonin was a pivotal discovery that spurred the development of one of the most important classes of antidepressants: the selective serotonin reuptake inhibitors (SSRIs).[2][3] In fact, the chemical structure of Diphenhydramine served as a foundational template for the synthesis of fluoxetine (Prozac), the first commercially successful SSRI.[4][5] This historical context underscores the significance of understanding the serotonergic properties of Diphenhydramine, not only for its own therapeutic and adverse effect profile but also for its role in the evolution of psychopharmacology.

This guide will delve into the available scientific literature to provide a detailed overview of Diphenhydramine's effects on serotonin reuptake, present the methodologies used to study these effects, and offer a clear visualization of the underlying mechanisms.

Quantitative Data on SERT Interaction: A Complex Picture

A thorough review of the scientific literature reveals a complex and somewhat contradictory picture regarding the quantitative aspects of Diphenhydramine's interaction with the serotonin transporter (SERT). While many sources qualitatively state that Diphenhydramine inhibits serotonin reuptake, specific binding affinity data (Kᵢ or Kₑ) and half-maximal inhibitory concentrations (IC₅₀) for SERT are not consistently reported in major pharmacological databases.

A notable early study by Brown and Vernikos (1980) investigated the effect of several antihistamines on the synaptosomal uptake of serotonin and found that Diphenhydramine, at concentrations of 0.05-0.50 µM, had no significant effect on serotonin uptake. This finding contrasts with the more recent understanding and the historical narrative of SSRI development.

Conversely, case reports of serotonin syndrome associated with high-dose Diphenhydramine use suggest that it does exert a clinically relevant effect on the serotonergic system, likely through the inhibition of serotonin reuptake.[6][7] This suggests that the interaction may be concentration-dependent and that the earlier studies may not have tested a sufficiently high concentration range to observe the effect.

A key study by Tatsumi et al. (1997), titled "Pharmacological profile of antidepressants and related compounds at human monoamine transporters," examined the binding of various compounds, including antihistamines, to human monoamine transporters. While the abstract indicates the testing of antihistamines, it does not specify whether Diphenhydramine was included or provide its binding data. Access to the full text of this study is crucial to ascertain if definitive Kᵢ values for Diphenhydramine at the human serotonin transporter were determined.

Given the available information, a definitive quantitative summary is challenging. The following table represents a summary of the current, albeit conflicting, findings.

| Study/Source Type | Finding on Serotonin Reuptake Inhibition | Quantitative Data (Kᵢ or IC₅₀ for SERT) | Reference |

| Historical Accounts/Reviews | Acknowledged as a serotonin reuptake inhibitor that inspired the development of fluoxetine. | Not provided | [2][3][4][5] |

| Early Experimental Study | No significant inhibition of synaptosomal serotonin uptake at concentrations of 0.05-0.50 µM. | Not applicable | Brown & Vernikos (1980) |

| Clinical Case Reports | Implicated in serotonin syndrome at high doses, suggesting significant serotonergic activity. | Not provided | [6][7] |

| Comprehensive Transporter Binding Study | Investigated antihistamines at human monoamine transporters; specific data for Diphenhydramine requires full-text review. | Potentially available in the full text. | Tatsumi et al. (1997) |

Experimental Protocols

The investigation of a compound's effect on serotonin reuptake involves two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake assays. The following are detailed methodologies representative of those used to characterize the interaction of compounds like Diphenhydramine with the serotonin transporter.

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity (Kᵢ) of a test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to SERT.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of Diphenhydramine for the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine)

-

Test compound: Diphenhydramine hydrochloride dissolved in an appropriate solvent

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester and scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluence.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of the radioligand (e.g., 0.1-1.0 nM [³H]-Citalopram).

-

Varying concentrations of Diphenhydramine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control (e.g., 10 µM Paroxetine).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Diphenhydramine concentration.

-

Determine the IC₅₀ value (the concentration of Diphenhydramine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for SERT.

-

Serotonin (5-HT) Uptake Inhibition Assay

This assay directly measures the functional effect of a compound on the ability of the serotonin transporter to uptake serotonin into cells or synaptosomes.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Diphenhydramine for serotonin uptake via hSERT.

Materials:

-

HEK293 cells stably expressing hSERT or isolated rat brain synaptosomes

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled serotonin: [³H]-5-HT

-

Non-specific uptake control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) or incubation at 4°C.

-

Test compound: Diphenhydramine hydrochloride

-

Scintillation cocktail and counter

Protocol:

-

Cell/Synaptosome Preparation:

-

For cell-based assays, plate HEK293-hSERT cells in a 96-well plate and grow to confluence.

-

For synaptosome-based assays, prepare synaptosomes from rat brain tissue (e.g., striatum or cortex) through a series of homogenization and centrifugation steps.

-

-